Rp-8-CPT-cAMPS - 221905-35-7

Rp-8-CPT-cAMPS

Catalog Number: EVT-1447516
CAS Number: 221905-35-7
Molecular Formula: C16H14ClN5O5PS2 · Na
Molecular Weight: 509.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rp-8-CPT-cAMPS (the Rp diastereoisomer of adenosine 3',5'-cyclic monophosphothionate) is a synthetic analog of cyclic adenosine monophosphate (cAMP) [, ]. It is widely employed in scientific research as a potent and selective inhibitor of PKA [, , , , , , , , , , , , , , , , , , , , ]. By competitively binding to the regulatory subunit of PKA, it prevents cAMP from activating the catalytic subunit, thereby inhibiting downstream signaling cascades initiated by PKA [, , , , , , , ].

8-pCPT-2'-O-Me-cAMP

    Compound Description: 8-(4-Chlorophenylthio)-2'-O-methyl cyclic AMP (8-pCPT-2'-O-Me-cAMP) is a membrane-permeable cAMP analog known to specifically activate cAMP-regulated Epac proteins. It has been shown to act as a thromboxane receptor antagonist, inducing rightward shifts in the contractile response to the thromboxane mimetic U46619 and inhibiting U46619-induced platelet aggregation. []

8-pCPT-cAMP

    Compound Description: 8-(4-Chlorophenylthio)-cyclic AMP (8-pCPT-cAMP) is another cAMP analog. It also demonstrates thromboxane receptor antagonistic properties by inducing rightward shifts in the contractile response to U46619. []

8-(4-Chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer

    Compound Description: This compound, also known as Rp-8-CPT-cAMPS, is a cAMP analog that acts as a PKA inhibitor. It has been shown to inhibit U46619-induced platelet aggregation and reverse the reduction of intercellular adhesion molecule-1 expression and migration in human coronary artery endothelial cells caused by U46619. []

    Relevance: This compound is literally Rp-8-CPT-cAMPS itself. The provided description confirms its function as a PKA inhibitor and highlights its effects on specific cellular processes related to thromboxane receptor activity. []

8-CPT-adenosine

    Compound Description: 8-CPT-adenosine is a cAMP analog that also displays thromboxane receptor antagonistic properties, similar to other 8-pCPT-conjugated cAMP analogs. []

    Relevance: Although structurally similar to Rp-8-CPT-cAMPS as a cAMP analog, 8-CPT-adenosine's primary activity as a thromboxane receptor antagonist differentiates it from Rp-8-CPT-cAMPS's role as a PKA antagonist. []

8-Bromo-2'-O-Me-cAMP

    Compound Description: This compound is a cAMP analog. Unlike the other mentioned cAMP analogs, it does not affect the contractile response to the thromboxane mimetic U46619, indicating a lack of thromboxane receptor antagonistic properties. []

    Relevance: While both 8-Bromo-2'-O-Me-cAMP and Rp-8-CPT-cAMPS belong to the cAMP analog family, the former's inability to influence thromboxane receptor activity sets it apart from Rp-8-CPT-cAMPS and other related compounds with this specific activity. []

Sp-5,6-DCl-cBIMPS

    Compound Description: Sp-5,6-DCl-cBIMPS is a cAMP analog that activates PKA. In studies on mouse tail arteries, it was found to mimic the effect of urocortin on MYPT1 and MLC20Ser19 phosphorylation, suggesting a role in regulating vascular smooth muscle contraction. []

    Relevance: Unlike Rp-8-CPT-cAMPS, which inhibits PKA, Sp-5,6-DCl-cBIMPS activates this kinase. Despite their opposing actions on PKA, both compounds highlight the significance of this signaling pathway in regulating various cellular processes, including smooth muscle contraction. []

cAMP

    Compound Description: Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger involved in diverse cellular processes, including smooth muscle relaxation and exocytosis. It exerts its effects by activating PKA. [, ]

    Relevance: cAMP is the endogenous molecule that Rp-8-CPT-cAMPS mimics to competitively inhibit PKA. Understanding cAMP's broad biological roles provides context for the various cellular processes influenced by Rp-8-CPT-cAMPS and related compounds. [, ]

cGMP

    Compound Description: Cyclic guanosine monophosphate (cGMP) is another crucial second messenger involved in regulating various physiological processes, including smooth muscle relaxation, vasodilation, and renin secretion. [, ]

    Relevance: Although structurally distinct from Rp-8-CPT-cAMPS, cGMP's involvement in similar physiological processes like smooth muscle relaxation, often in opposition to cAMP/PKA signaling, highlights the interconnectedness of these second messenger pathways. For instance, cGMP-dependent mechanisms can influence renin release, a process also modulated by Rp-8-CPT-cAMPS through its effect on PKA. [, ]

8-Bromo-cGMP

    Compound Description: This is a membrane-permeable cGMP analog used to investigate the role of cGMP in cellular processes. In studies on renin secretion, 8-bromo-cGMP inhibited basal renin release and attenuated the stimulatory effect of the nitric oxide donor sodium nitroprusside (SNP). []

    Relevance: While Rp-8-CPT-cAMPS targets the cAMP/PKA pathway, 8-bromo-cGMP specifically activates cGMP signaling. This comparison showcases how researchers utilize these analogs to dissect the individual contributions of cAMP and cGMP pathways in complex biological responses. []

8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP)

    Compound Description: Like 8-bromo-cGMP, 8-pCPT-cGMP is another membrane-permeable cGMP analog used to elevate intracellular cGMP levels and study cGMP-dependent signaling pathways. It also inhibited basal renin secretion and attenuated the renin stimulatory effect of SNP in rat kidney models. []

    Relevance: The use of 8-pCPT-cGMP alongside Rp-8-CPT-cAMPS in renin secretion studies underscores the importance of dissecting the roles of both cAMP and cGMP pathways in this physiological process. By employing specific activators and inhibitors for each pathway, researchers can unravel their individual contributions and potential crosstalk. []

Overview

Rp-8-Chlorophenylthioadenosine-3',5'-cyclic monophosphorothioate (commonly referred to as Rp-8-CPT-cAMPS) is a synthetic analogue of cyclic adenosine monophosphate (cAMP). It is designed primarily as a potent inhibitor of cyclic AMP-dependent protein kinase types I and II. The compound is notable for its lipophilicity, metabolic stability, and ability to penetrate cellular membranes effectively, making it a valuable tool in biochemical research and pharmacology.

Source

Rp-8-CPT-cAMPS is synthesized through various chemical methods, often involving modifications of existing cAMP derivatives. The synthesis typically includes the introduction of a chlorophenylthio group at the 8-position of the adenosine moiety, which enhances its membrane permeability and metabolic stability compared to other analogues such as Rp-8-Br-cAMPS .

Classification

Rp-8-CPT-cAMPS belongs to the class of cyclic nucleotide analogues, specifically phosphorothioate derivatives of cAMP. It is classified as a selective inhibitor of protein kinase A, which plays a crucial role in various signaling pathways within cells.

Synthesis Analysis

Methods

The synthesis of Rp-8-CPT-cAMPS generally involves several key steps:

  1. Starting Materials: The synthesis begins with adenosine derivatives, which are modified to introduce the chlorophenylthio group.
  2. Reagents: Common reagents include diisopropylethylamine and various chloromethyl phenyl acetates.
  3. Reaction Conditions: The reactions are typically carried out in dried organic solvents such as acetonitrile or dimethyl sulfoxide at controlled temperatures (e.g., 25°C) for specific durations (often around 21 hours).
  4. Purification: Following the reaction, purification is performed using high-performance liquid chromatography (HPLC) to isolate the desired product with high purity (>99%) .

Technical Details

The final product is often characterized by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity. For example, a typical yield for Rp-8-CPT-cAMPS can be around 51.7%, with molecular weight calculated at approximately 636.1 g/mol .

Molecular Structure Analysis

Structure

The molecular structure of Rp-8-CPT-cAMPS features:

  • An adenosine base modified at the 8-position with a chlorophenylthio group.
  • A cyclic phosphate moiety that includes a sulfur atom replacing one of the oxygen atoms in the phosphate group.

This modification alters its interaction with protein kinase A and enhances its pharmacological properties.

Data

  • Molecular Formula: C₁₆H₁₄ClN₅O₅PS₂·Na
  • Molecular Weight: 509.8 g/mol
  • Absorption Maximum: 282 nm
  • Molar Extinction Coefficient: 16,000 L·mol⁻¹·cm⁻¹ .
Chemical Reactions Analysis

Reactions

Rp-8-CPT-cAMPS functions primarily as an inhibitor in biochemical assays involving protein kinase A. It competes with cAMP for binding sites on the regulatory subunits of protein kinase A, preventing activation.

Technical Details

In experimental setups, Rp-8-CPT-cAMPS has been shown to block phosphorylation processes initiated by cAMP-dependent pathways effectively. For instance, it inhibits phosphorylation of target proteins like vasodilator-stimulated phosphoprotein when used in concentrations around 100 μM .

Mechanism of Action

Process

The mechanism by which Rp-8-CPT-cAMPS exerts its effects involves:

  1. Binding: The compound binds to the regulatory subunit of protein kinase A.
  2. Inhibition: By occupying the cAMP binding sites, it prevents the dissociation of the regulatory and catalytic subunits of protein kinase A.
  3. Functional Consequence: This inhibition results in reduced phosphorylation of downstream targets that are normally activated by cAMP signaling pathways.

Data

Experimental data indicate that preincubation with Rp-8-CPT-cAMPS is required for optimal inhibitory effects on protein kinase A activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a crystalline or lyophilized sodium salt.
  • Solubility: Highly lipophilic yet soluble in aqueous solvents.
  • Storage Conditions: Recommended storage at -20°C due to light sensitivity .

Chemical Properties

  • Stability: Resistant to degradation by mammalian cyclic nucleotide phosphodiesterases.
  • Selectivity: Exhibits preferential inhibition towards protein kinase A type I and II .
Applications

Scientific Uses

Rp-8-CPT-cAMPS is widely utilized in research settings for:

  1. Studying Signal Transduction Pathways: Its ability to inhibit protein kinase A makes it an essential tool for dissecting cAMP-mediated signaling pathways.
  2. Pharmacological Research: Investigating potential therapeutic applications where modulation of protein kinase A activity is beneficial, such as in cardiovascular diseases or cancer.
  3. Biochemical Assays: Employed in assays to measure the effects of cAMP on cellular processes and to validate findings related to cyclic nucleotide signaling .
Introduction to Rp-8-CPT-cAMPS: Biochemical Context and Research Significance

Structural Characterization of Rp-8-CPT-cAMPS

Molecular Formula and Stereochemical Configuration

Rp-8-CPT-cAMPS (systematic name: sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol) possesses the molecular formula C₁₆H₁₄ClN₅O₅PS₂·Na and a molecular weight of 509.86 g/mol [1] [9]. The "Rp" designation denotes the equatorial stereochemical configuration at the phosphorothioate backbone, where sulfur replaces a non-bridging oxygen in the cyclic phosphate group. This Rp diastereomer is critical for antagonistic function, as it sterically hinders cAMP-induced conformational changes in PKA regulatory subunits while resisting hydrolysis. The sodium salt formulation enhances aqueous solubility for experimental use [5] [7].

Table 1: Molecular Characteristics of Rp-8-CPT-cAMPS

PropertyValue
CAS Number129735-01-9 (free acid); 221905-35-7 (sodium salt)
Molecular FormulaC₁₆H₁₄ClN₅O₅PS₂·Na
Molecular Weight509.86 g/mol
Purity Specifications>99% (HPLC)
Absorption Maximum (λₘₐₓ)282 nm
Stereochemistry at PhosphorusRp configuration

Modifications at Exocyclic Oxygen and 8-Position

Two strategic molecular modifications distinguish Rp-8-CPT-cAMPS from endogenous cAMP:

  • Exocyclic Oxygen Substitution: Replacement of the cyclic phosphate oxygen with sulfur (yielding phosphorothioate) confers resistance to phosphodiesterase (PDE)-mediated hydrolysis. This stabilization extends intracellular half-life and maintains inhibitory concentrations during experiments [1] [7].
  • 8-Position Chlorophenylthio Group: The 8-(4-chlorophenylthio) substitution dramatically enhances lipophilicity (measured at logP = 2.72) compared to non-substituted analogs. This modification also shifts UV absorption to 282 nm, enabling spectrophotometric quantification [1] [5] [9].

These combined modifications create a sterically constrained analog that occupies cAMP binding sites on PKA regulatory subunits without inducing activation.

Lipophilicity and Membrane Permeability Profiles

Rp-8-CPT-cAMPS exhibits significantly higher lipophilicity than earlier analogs like Rp-8-Br-cAMPS, as quantified by its partition coefficient (logP = 2.72) [1] [4]. This property underpins its exceptional passive membrane permeability, allowing efficient cellular uptake without transfection agents. Experimental data demonstrate rapid intracellular accumulation in diverse cell types, including neurons, smooth muscle cells, and insulin-secreting β-cells [4] [8]. The sodium salt form maintains solubility (>10 mg/mL in PBS) while preserving membrane transit capabilities, enabling physiological studies at low micromolar concentrations (typically 10–100 μM) [5] [7].

Table 2: Physicochemical Properties Influencing Bioavailability

PropertyRp-8-CPT-cAMPSRp-8-Br-cAMPSNative cAMP
Partition Coefficient (logP)2.72~1.5-1.0
PDE ResistanceHighModerateNone
Membrane PermeabilityExcellentModerateVery Low
Typical Working Concentration10–100 μM100–500 μMN/A

Historical Development of Cyclic Nucleotide Analogs in Signal Transduction Research

The evolution of Rp-8-CPT-cAMPS is intertwined with key milestones in cAMP research:

  • Discovery of cAMP and PKA (1950s–60s): Earl Sutherland’s identification of cAMP as a "second messenger" (Nobel Prize 1971) and Edwin Krebs/Edmond Fischer’s characterization of cAMP-dependent protein kinase (PKA, Nobel Prize 1992) established the foundation for cyclic nucleotide signaling [3] [10].
  • First-Generation Inhibitors (1980s): Early PKA inhibitors like Rp-cAMPS provided proof-of-concept for cAMP antagonism but suffered from poor membrane permeability and rapid PDE degradation, limiting their utility in intact cellular systems [6].
  • Rational Design Era (1990s): The strategic incorporation of 8-arylthio groups (e.g., 4-chlorophenylthio) and phosphorothioate linkages yielded Rp-8-CPT-cAMPS. This analog synergized resistance to PDEs (phosphorothioate) with enhanced membrane trafficking (arylthio group) [1]. Weisskopf et al. (1994) first demonstrated its efficacy in blocking hippocampal long-term potentiation without hydrolytic loss, cementing its role in neuronal plasticity studies [1] [7].

Table 3: Evolution of Key PKA Inhibitors

CompoundYearKey AdvanceLimitation
Rp-cAMPS1980sFirst diastereomeric PKA inhibitorLow membrane permeability
Rp-8-Br-cAMPSLate 1980sImproved stability over Rp-cAMPSModerate lipophilicity (logP ~1.5)
Rp-8-CPT-cAMPS1994High lipophilicity (logP 2.72) & PDE resistanceSpecificity limited to PKA isoforms

Role of Rp-8-CPT-cAMPS as a cAMP Antagonist in Protein Kinase A (PKA) Regulation

Mechanism of Competitive PKA Inhibition

PKA holoenzyme exists as a tetrameric complex (R₂C₂) where regulatory (R) subunits suppress catalytic (C) subunits. cAMP binding to R subunits triggers dissociation and C subunit activation. Rp-8-CPT-cAMPS functions as a competitive antagonist by:

  • Binding cAMP pockets on R subunits (Site A/B) with high affinity (Kd ≈ 0.1–1 μM)
  • Adopting a conformation that prevents allosteric activation of R subunits
  • Blocking subsequent release and activation of C subunits [1] [6] [10]

Notably, it exhibits isoform selectivity: Preferential binding to Site A of RI subunits over RII subunits makes it particularly effective against PKA Type I, prevalent in cytosolic compartments [2] [4].

Selectivity Profiles: PKA vs. Epac

A critical validation of Rp-8-CPT-cAMPS specificity comes from its minimal cross-reactivity with Exchange Protein directly Activated by cAMP (Epac):

  • PKA Selectivity: At concentrations ≤100 μM, Rp-8-CPT-cAMPS potently inhibits PKA-mediated phosphorylation events (e.g., VASP phosphorylation at Ser157) without affecting Epac-dependent Rap1 activation [2] [8].
  • Epac Insensitivity: Unlike non-selective cAMP analogs, the Rp diastereomer and 8-CPT modifications render it inert toward Epac guanine nucleotide exchange factors. This distinguishes it from "cAMP-like" agonists such as 8-pCPT-2′-O-Me-cAMP (an Epac-selective activator) [8].

Research Applications in Signaling Pathway Dissection

Rp-8-CPT-cAMPS has elucidated compartmentalized cAMP/PKA signaling in diverse systems:

  • Neuronal Plasticity: Blocks PKA-dependent long-term potentiation (LTP) in hippocampal neurons, confirming PKA’s role in memory consolidation [1] [7].
  • Cardiovascular Physiology: Inhibits β-adrenergic receptor-induced vasodilation in coronary arteries by preventing PKA-mediated phosphorylation of calcium channels and myosin light chain kinase [4] [7].
  • Metabolic Regulation: Suppresses cAMP-enhanced insulin secretion in pancreatic β-cells without altering Epac-driven calcium mobilization, isolating PKA-specific effects [8].
  • Smooth Muscle Relaxation: Reverses PKA-mediated relaxation in urinary bladder and tracheal smooth muscle by targeting PKA-AKAP complexes anchored near contractile machinery [6] [7].

Table 4: Mechanisms of PKA Inhibition by Rp-8-CPT-cAMPS

TargetInhibition MechanismFunctional Consequence
PKA Holoenzyme (R₂C₂)Competitive blockade of cAMP binding sites on R subunitsPrevents C subunit release & activation
PKA Type I (RI)Higher affinity for Site A of RI vs. RIISelective inhibition of cytosolic PKA pools
VASP PhosphorylationBlocks PKA-mediated Ser157 phosphorylationAttenuates actin remodeling & cell migration
CREB ActivationInhibits nuclear PKA translocation & CREB phosphorylationSuppresses cAMP-responsive gene expression

Properties

CAS Number

221905-35-7

Product Name

Rp-8-CPT-cAMPS

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C16H14ClN5O5PS2 · Na

Molecular Weight

509.8

InChI

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1

InChI Key

AWXMSJRRXLCVMW-ALHPSJIMSA-M

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]

Synonyms

Rp-8-CPT-cAMP

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.